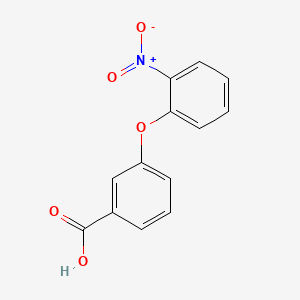

3-(2-Nitrophenoxy)benzoic acid

Description

3-(2-Nitrophenoxy)benzoic acid (CAS 5492-71-7) is a nitro-substituted benzoic acid derivative characterized by a 2-nitrophenoxy group attached to the meta position of the benzoic acid core. Its molecular formula is C₁₃H₉NO₅ (theoretical), though discrepancies exist in literature—e.g., lists C₁₃H₁₅NO₃, likely due to database errors. The compound features a carboxylic acid group and a nitro-substituted phenoxy moiety, making it a candidate for applications in pharmaceuticals, agrochemicals, and synthetic intermediates . Key identifiers include:

- SMILES: OC(=O)C1=CC=CC(OC2=C(C=CC=C2)N+[O-])=C1

- InChIKey: HGFIGLCYOONRCT-UHFFFAOYSA-N

Synthetic routes for analogous compounds (e.g., ) suggest that this compound could be synthesized via nucleophilic substitution between 3-hydroxybenzoic acid and 2-nitrofluorobenzene, followed by purification via recrystallization.

Properties

IUPAC Name |

3-(2-nitrophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(16)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)14(17)18/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFIGLCYOONRCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20970256 | |

| Record name | 3-(2-Nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5492-71-7 | |

| Record name | 3-(2-Nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nitration of Benzoic Acid: One common method involves the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid.

Suzuki–Miyaura Coupling: Another method involves the Suzuki–Miyaura coupling reaction, which uses boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of 3-(2-Nitrophenoxy)benzoic acid typically involves large-scale nitration processes, followed by purification steps to isolate the desired product. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(2-Nitrophenoxy)benzoic acid can undergo oxidation reactions, where the nitro group can be further oxidized to form various oxidation products.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of nitrobenzoic acid derivatives.

Reduction: Formation of 3-(2-Aminophenoxy)benzoic acid.

Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Chemistry

3-(2-Nitrophenoxy)benzoic acid serves as a precursor for synthesizing more complex organic molecules. Its unique nitro and carboxylic acid functionalities make it a valuable building block in organic synthesis, enabling the creation of various derivatives with tailored properties.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Activity: Studies have shown that this compound demonstrates antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties: Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways. Further studies are needed to elucidate its mechanisms of action and efficacy.

Medicine

The compound is being explored for its potential therapeutic applications:

- Drug Development: Due to its unique chemical structure, this compound is being investigated for its role in drug formulation, particularly in targeting specific biological pathways involved in disease processes.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against several strains, including Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into its use as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Anticancer Activity

In a controlled laboratory setting, the effects of this compound on cancer cell lines were evaluated. The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

Summary of Findings

The applications of this compound span across multiple scientific domains, showcasing its versatility as a chemical compound:

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

(a) 3-Methoxy-2-nitrobenzoic Acid

- Structure : Nitro and methoxy groups are adjacent on the benzoic acid ring.

- Properties: The electron-donating methoxy group reduces acidity (higher pKa) compared to 3-(2-nitrophenoxy)benzoic acid, where the nitro group on the phenoxy ring exerts an electron-withdrawing effect through resonance .

- Synthesis: Prepared via nitration of 3-methoxybenzoic acid with HNO₃/H₂SO₄ at 40–45°C .

(b) 3-(2-Hydroxyphenoxy)benzoic Acid (CAS 35101-26-9)

Functional Group Modifications

(a) 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic Acid (CAS 438219-27-3)

- Structure: A methylene bridge links the benzoic acid to a 3-methyl-4-nitrophenoxy group.

- The nitro group retains strong electron-withdrawing effects, enhancing acidity .

(b) 2-(2-Nitrophenoxy)ethyl 3-((tert-butyldimethylsilyl)oxy)benzoate

Positional Isomerism

(a) 4-(2-Nitrophenoxy)benzoic Acid

- Structure: Nitrophenoxy group at the para position of benzoic acid.

- Properties : Compared to the meta isomer, para substitution may alter conjugation and planarity, affecting UV absorption and catalytic activity in metal complexes. Data scarcity in evidence necessitates further study.

Data Table: Key Structural and Functional Comparisons

Biological Activity

3-(2-Nitrophenoxy)benzoic acid (C13H9NO5) is an organic compound characterized by a nitro group attached to a phenoxy group, which is further connected to a benzoic acid moiety. This compound has garnered attention in biological research due to its potential therapeutic applications and interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential applications, and comparative analysis with related compounds.

This compound is typically a white to yellow solid and can be synthesized through various chemical methods, including nitration and Suzuki–Miyaura coupling reactions. The presence of the nitro group is significant as it can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, potentially resulting in cytotoxic effects.

Mechanisms of Action:

- Enzyme Interaction: The compound interacts with various molecular targets, including enzymes and receptors. Its ability to undergo electrophilic aromatic substitution allows it to affect nucleophilic sites in biological molecules.

- Oxidative Stress Induction: The generation of ROS can lead to oxidative stress, which is implicated in various pathological conditions.

- Apoptosis Induction: Studies suggest that compounds with similar structures can promote apoptosis in certain cell types, indicating potential applications in cancer therapy .

Antimicrobial and Anti-inflammatory Properties

Research indicates that derivatives of this compound may exhibit antimicrobial and anti-inflammatory properties. For instance, studies on related nitroaromatic compounds have shown efficacy against various bacterial strains and inflammation-related pathways .

Potential in Medicinal Chemistry

Due to its structural features, this compound is being explored for its potential in drug development. Its derivatives are being investigated for their ability to modulate biological pathways relevant to diseases such as cancer and inflammatory disorders .

Case Studies

- Cataract Research: A study examined the effects of related nitro compounds on human lens epithelial cells (LECs). It was found that exposure to nitro compounds increased ROS levels and promoted apoptosis in LECs, suggesting a mechanism that could be targeted in cataract treatment .

- Protein Degradation Pathways: Another study highlighted the role of benzoic acid derivatives in enhancing the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These findings suggest that this compound could potentially be utilized to develop modulators for protein homeostasis .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Nitrobenzoic Acid | Nitro group only | Moderate antimicrobial properties |

| 4-Nitrobenzoic Acid | Nitro group only | Limited anti-inflammatory effects |

| This compound | Nitro + phenoxy group | Enhanced antimicrobial & anti-inflammatory properties; potential for apoptosis induction |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Nitrophenoxy)benzoic acid, and how can reaction conditions be optimized?

- Methodology : The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing substituted benzoic acids. For example, 3-phenylbenzoic acid can be synthesized via palladium-catalyzed coupling of 3-iodobenzoic acid with phenylboronic acid under basic conditions (NaOH/PdCl₂) . Reaction optimization may involve adjusting catalyst loading, temperature, and solvent polarity. For nitro-substituted derivatives, nitration or selective substitution of phenoxy groups may be required, with careful control of stoichiometry to avoid over-nitration.

Q. How can HPLC and LC-MS be applied to characterize this compound?

- Methodology : Reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) is effective for purity analysis. LC-MS (using platforms like Creative Proteomics') enables structural confirmation via accurate mass measurement and fragmentation patterns. For example, a recovery rate of 98–103% and RSD <1.2% were achieved for a related compound using HPLC with a C18 column and UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound in the lab?

- Guidelines : Use personal protective equipment (gloves, goggles, lab coat) and ensure proper ventilation. Avoid skin/eye contact; rinse with water for 15+ minutes if exposed. Store in sealed containers away from ignition sources. While specific GHS data for this compound is limited, analogous nitroaromatics may release toxic gases (e.g., NOₓ) under heat .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and intermolecular interactions. For example, orthorhombic crystal systems (space group Pbca) with unit cell parameters a=14.309 Å, b=8.533 Å, c=19.432 Å were reported for a structurally similar benzoic acid derivative . Data collection on a diffractometer (e.g., Enraf–Nonius CAD-4) with absorption correction (ψ-scan) ensures accuracy.

Q. How do researchers address contradictions in reported synthetic yields or analytical results?

- Analysis : Systematic validation is key. For instance, discrepancies in HPLC recovery rates (e.g., 98–103% ) may arise from column aging or mobile phase composition. Replicate experiments under standardized conditions (fixed pH, temperature) and cross-validation with alternative techniques (e.g., NMR for purity, LC-MS for identity) can resolve inconsistencies. Reaction yields may vary due to nitro group steric effects, requiring DOE (Design of Experiments) approaches to identify critical factors.

Q. What advanced strategies improve the regioselectivity of nitrophenoxy group introduction?

- Methodology : Directed ortho-metallation or transition-metal catalysis can enhance selectivity. For example, a two-step process involving Friedel-Crafts acylation followed by nitration was used to prepare bis(aryl)methyl benzoic acids . Computational modeling (DFT) may predict reactive sites, while in-situ FTIR monitoring tracks intermediate formation.

Q. How can computational tools aid in predicting the physicochemical properties of this compound?

- Methodology : Software like Gaussian or COSMO-RS calculates properties (logP, pKa) based on molecular descriptors. For a related trifluoromethyl benzoic acid, predicted density (1.401 g/cm³) and boiling point (458°C) align with experimental trends . QSAR models can further correlate structure with bioavailability or reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.